4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide
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Overview
Description
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide: is a complex organic compound that features a benzimidazole core structure, a benzyl group, a methoxyethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is to react 1-benzyl-1H-benzo[d]imidazole-2-ylamine with piperazine-1-carboxylic acid in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: : The imidazole ring can be reduced to form imidazolylamine derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) , potassium permanganate (KMnO4) , and hydrogen peroxide (H2O2) .
Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Substitution: : Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base like triethylamine (TEA) .
Major Products Formed
Oxidation: : Benzaldehyde, Benzoic acid
Reduction: : Imidazolylamine derivatives
Substitution: : Various substituted piperazine derivatives
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its derivatives can serve as probes or inhibitors in biological studies, particularly in enzyme inhibition assays.
Medicine: : Potential therapeutic applications include the development of new drugs targeting various diseases, such as cancer and infectious diseases.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide exerts its effects involves interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The methoxyethyl group may enhance the compound's solubility and bioavailability, while the piperazine ring can interact with biological targets through hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
Benzimidazole derivatives: : These compounds share the benzimidazole core but may have different substituents.
Piperazine derivatives: : These compounds contain the piperazine ring but lack the benzimidazole core.
Benzyl compounds: : These compounds contain the benzyl group but do not have the piperazine or benzimidazole structures.
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Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-29-16-11-23-22(28)26-14-12-25(13-15-26)21-24-19-9-5-6-10-20(19)27(21)17-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZVPHOHNQZCGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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